molecular formula C26H42O2 B3023601 1-Phenylicosane-1,3-dione CAS No. 58446-52-9

1-Phenylicosane-1,3-dione

Cat. No.: B3023601
CAS No.: 58446-52-9
M. Wt: 386.6 g/mol
InChI Key: LRQGFQDEQPZDQC-UHFFFAOYSA-N
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Description

1-Phenylicosane-1,3-dione is an organic compound with the molecular formula C26H42O2 It is a diketone, characterized by the presence of two carbonyl groups (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylicosane-1,3-dione can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts acylation reaction, where benzene reacts with a long-chain alkanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6} + \text{RCOCl} \xrightarrow{\text{AlCl3}} \text{C6H5COR} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylicosane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Substituted diketones or alcohols.

Scientific Research Applications

1-Phenylicosane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1-Phenylicosane-1,3-dione involves its interaction with specific molecular targets. The compound’s carbonyl groups can form hydrogen bonds and interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenyloctadecane-1,3-dione: Similar structure with a shorter alkyl chain.

    1-Phenyl-1,3-eicosanedione: Another diketone with a similar carbonyl group arrangement.

Uniqueness: 1-Phenylicosane-1,3-dione is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other diketones may not be as effective.

Properties

IUPAC Name

1-phenylicosane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)23-26(28)24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQGFQDEQPZDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052246
Record name Phenylicosane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name 1,3-Eicosanedione, 1-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

58446-52-9
Record name 1-Phenyl-1,3-eicosanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58446-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzoylstearoylmethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Eicosanedione, 1-phenyl-
Source EPA Chemicals under the TSCA
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Record name Phenylicosane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylicosane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZOYLSTEAROYLMETHANE
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Record name 1-Phenyl-1,3-eicosanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032925
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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